molecular formula C12H18N4O3 B12612712 N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide CAS No. 911321-16-9

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide

Cat. No.: B12612712
CAS No.: 911321-16-9
M. Wt: 266.30 g/mol
InChI Key: HFFXLYNDAFXRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is a chemical compound for research and experimental use. It is an acetamide derivative featuring a nitroaromatic structure and a dimethylaminoethylamino side chain. Compounds with nitroaryl and tertiary amine groups are of significant interest in various research fields, including as intermediates in organic synthesis and in the development of dyes and functional materials. As a substituted aniline, this compound belongs to a class of chemicals that have been historically important in the development of pharmaceuticals and other bioactive molecules . The exact physical properties, mechanism of action, and specific research applications for this compound require further experimental characterization. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

911321-16-9

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide

InChI

InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17)

InChI Key

HFFXLYNDAFXRKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Direct Acylation of Amines

One common method for synthesizing this compound involves the acylation of an amine precursor. The general steps include:

  • Reactants : 4-nitroaniline, dimethylaminoethylamine, and acetic anhydride.

  • Procedure :

    • Dissolve 4-nitroaniline in a suitable solvent (e.g., dichloromethane).
    • Add acetic anhydride to the solution while stirring.
    • Introduce dimethylaminoethylamine gradually.
    • Heat the mixture under reflux for several hours.
    • Cool the reaction mixture and precipitate the product by adding water.
    • Filter and purify the resulting solid.
  • Yield : Typically ranges from 60% to 80% depending on reaction conditions.

Method 2: Stepwise Synthesis via Intermediate Compounds

This method involves synthesizing intermediate compounds before obtaining the final product.

  • Step 1 : Synthesis of N-(2-Dimethylaminoethyl)-4-nitroaniline

    • React dimethylaminoethylamine with 4-nitrochlorobenzene in the presence of a base (e.g., sodium hydroxide).
  • Step 2 : Acetylation

    • Acetylate the amine using acetic anhydride or acetyl chloride.
  • Final Product Formation :

    • Combine the intermediate with additional reagents as necessary to achieve the desired structure.
  • Yield : Generally higher than direct methods, often exceeding 85%.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.

  • Procedure :

    • Mix equimolar amounts of dimethylaminoethylamine, 4-nitroaniline, and acetic acid in a microwave vial.
    • Subject the mixture to microwave irradiation for a defined period (e.g., 5-10 minutes).
  • Advantages :

    • Faster reaction times.
    • Higher yields (up to 90%).
Method Reactants Conditions Yield (%)
Direct Acylation 4-Nitroaniline, Dimethylaminoethylamine, Acetic Anhydride Reflux for several hours 60-80
Stepwise Synthesis Dimethylaminoethylamine, 4-Nitrochlorobenzene Base-catalyzed >85
Microwave-Assisted Synthesis Dimethylaminoethylamine, 4-Nitroaniline, Acetic Acid Microwave irradiation Up to 90%

The preparation of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can be achieved through various methods, each with its advantages and efficiencies. The choice of method depends on factors such as desired yield, available reagents, and laboratory capabilities. Further research may explore optimizing these methods or developing novel synthetic routes to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide as an anticancer agent. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in vitro against non-small cell lung cancer cells by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Study:

  • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.

Antiparasitic Properties

This compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

Data Table: Antiparasitic Activity

CompoundTarget OrganismEC50 (µM)Selectivity Index
This compoundTrypanosoma brucei0.005>30

This compound exhibited a low effective concentration (EC50), indicating high potency against the parasite while showing minimal toxicity to mammalian cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound. Modifications to the dimethylamino group or the nitrophenyl moiety can lead to variations in biological activity.

Key Findings:

  • Substituting different alkyl groups on the dimethylamine can enhance solubility and bioavailability.
  • Alterations in the nitrophenyl structure may affect binding affinity to target proteins involved in cancer progression or parasitic survival.

Mechanism of Action

The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Yield Notable Properties/Applications Reference
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide 3-Nitro, 4-[2-(dimethylamino)ethyl]amino ~293.3* Not reported Hypothesized CNS permeability N/A
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e) 3-Nitro, 4-hydroxy-3-methoxy phenethyl ~330.3 100% Orexin-1 antagonist; high solubility
Acetamide, N-(3-nitrophenyl)- 3-Nitro 194.17 Not reported Intermediate for heterocyclic synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro, methylsulfonyl 316.75 Not reported Precursor for sulfur-containing heterocycles
N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide Pyridinylamino, 3-nitro 300.28 Not reported Potential kinase inhibitor scaffold

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Solubility and Reactivity The dimethylaminoethyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., 3-nitrophenyl in ). This is supported by , where compounds with polar groups (e.g., 9d with dimethylamino) showed high yields and solubility . The nitro group at position 3 may reduce metabolic stability compared to methoxy or hydroxy substituents (e.g., 9c, 9f in ), which are less electron-withdrawing.

In contrast, methylsulfonyl or pyridinyl substituents (e.g., ) may prioritize stability or target-specific interactions over solubility.

Thermal and Crystallographic Properties highlights that nitro groups can induce torsional strain in aromatic rings, as seen in N-(4-chloro-2-nitrophenyl) derivatives . This may affect the target compound’s crystallinity or melting point compared to non-nitro analogs.

Research Implications and Gaps

  • Physicochemical Data : The target compound lacks reported solubility, logP, or melting point data. These could be inferred from analogs (e.g., 9e’s solubility in DMSO ) but require experimental validation.
  • Biological Screening : Priority should be given to testing orexin-1 receptor binding affinity, given the structural similarity to 9e .
  • Toxicity: Dimethylaminoethyl groups (e.g., in ) may pose neurotoxicity risks, necessitating safety profiling.

Biological Activity

N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide, also known by its CAS number 911321-16-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18N4O3
  • Molecular Weight : 250.30 g/mol
  • Structural Characteristics : The compound features a nitrophenyl group, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted the mechanism through which related nitroaniline derivatives induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Nitroaniline AHCT1165.0Caspase activation
Nitroaniline BAGS10.0Mitochondrial disruption
This compoundTBDTBDTBD

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play a role in various diseases. For example, compounds with similar structures have shown inhibitory effects on lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis . This inhibition can lead to altered lipid metabolism and potentially therapeutic effects in conditions like cancer and neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeCompound TestedInhibition (%) at 10 µM
Lysosomal Phospholipase A2This compoundTBD
Other EnzymesNitroaniline C75%

The biological activity of this compound is likely mediated through several mechanisms:

  • Mitochondrial Dysfunction : Similar compounds have been shown to induce mitochondrial permeability transition, leading to apoptosis .
  • Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway, suggesting that this compound may trigger cell death in malignant cells.
  • Lipid Metabolism Alteration : By inhibiting lysosomal enzymes, the compound may affect lipid homeostasis, which is crucial in various pathologies.

Case Studies and Research Findings

In a recent study published in Nature Reviews, researchers examined the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM .

Another investigation focused on its potential neuroprotective effects, where it was found to mitigate oxidative stress-induced neuronal damage in vitro . This suggests a dual role in both anticancer and neuroprotective contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.